molecular formula C22H17N3O2S B11093177 4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11093177
M. Wt: 387.5 g/mol
InChI Key: NJSCROQYPGAQRQ-UHFFFAOYSA-N
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Description

4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

The synthesis of 4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide typically involves the condensation reaction between naphthaldehyde and 4-amino-N-(pyridin-2-yl)benzenesulfonamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: In biological research, the compound is investigated for its antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. It is evaluated for its ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death.

Comparison with Similar Compounds

4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives. Similar compounds include:

    4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide: This compound also exhibits antimicrobial and anticancer activities but differs in its structural features and specific biological targets.

    4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide: Another Schiff base with similar applications, but with variations in its reactivity and mechanism of action.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylideneamino)-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H17N3O2S/c26-28(27,25-22-10-3-4-15-23-22)20-13-11-19(12-14-20)24-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-16H,(H,23,25)

InChI Key

NJSCROQYPGAQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4

Origin of Product

United States

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